molecular formula C14H9NO3 B3052627 9-Oxo-9,10-dihydroacridine-2-carboxylic acid CAS No. 42946-36-1

9-Oxo-9,10-dihydroacridine-2-carboxylic acid

Cat. No.: B3052627
CAS No.: 42946-36-1
M. Wt: 239.23 g/mol
InChI Key: KNRDPQQUAODUQR-UHFFFAOYSA-N
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Description

9-Oxo-9,10-dihydroacridine-2-carboxylic acid (CAS 42946-36-1) is a versatile acridone-based building block in medicinal chemistry and chemical biology research. Its planar, conjugated structure is of significant interest for developing novel therapeutic agents, particularly in oncology. Acridone derivatives are known to interact with DNA through intercalation between base pairs, a mechanism that inhibits DNA replication in rapidly growing cancer cells and is a cornerstone of many chemotherapeutic strategies . This core structure is a precursor for synthesizing potential bis-intercalators, which can exhibit enhanced DNA binding constants and cytotoxic profiles against various cancer cell lines, including colon cancer models . Beyond its application in anticancer drug discovery, the acridone scaffold serves as a privileged structure in developing fluorescent probes and sensors. The structural similarity of acridones to anthraquinone allows for the design of molecules with useful spectroscopic properties . Researchers functionalize the carboxylic acid moiety and the acridone core to create sensitive biomarkers and probes for detecting biologically relevant molecules, such as nitric oxide, within living cells . As such, this compound provides a critical starting point for designing new tools for biochemical sensing and cellular imaging. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxo-10H-acridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-9-3-1-2-4-11(9)15-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRDPQQUAODUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347038
Record name 9-oxo-10H-acridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42946-36-1
Record name 9-oxo-10H-acridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with acridine-9(10H)-one (acridone) as the starting material.

    Esterification: Acridone is reacted with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester.

    Cycloaddition Reaction: The propargyl ester undergoes a copper-catalyzed azide-alkyne cycloaddition reaction with organic azides to introduce a triazole fragment, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-Oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

Chemistry

  • Building Block: The compound is utilized as a foundational element in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to new derivatives with distinct properties.

Biology

  • Antimicrobial Activity: Research indicates that acridine derivatives, including this compound, exhibit antimicrobial properties. They may interact with microbial growth pathways, making them candidates for developing new antibiotics .
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in tumor cells, highlighting its potential as an anticancer agent .

Medicine

  • Therapeutic Agent: Ongoing research is exploring the compound's potential in treating various diseases, particularly due to its biological activity and ability to intercalate into DNA, which can disrupt cellular processes associated with cancer progression .

Industry

  • Material Development: The compound is being investigated for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study demonstrated that acridine derivatives possess significant antibacterial activity against various pathogens, suggesting their potential use in antibiotic formulations .
  • Cancer Research:
    • Research indicated that this compound could induce mitochondrial apoptosis in cancer cells, marking it as a promising candidate for cancer therapy .
  • Material Science Innovations:
    • Investigations into the use of this compound in OLED technology have shown that it can improve the efficiency and stability of organic electronic devices.

Mechanism of Action

The mechanism of action of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can undergo intramolecular charge transfer processes, which may influence its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, fluorination, or additional functional groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
9-Oxo-9,10-dihydroacridine-2-carboxylic acid -COOH at position 2 C₁₃H₉NO₃ 227.22 Antitumor, antimicrobial
9-Oxo-9,10-dihydroacridine-4-carboxylic acid -COOH at position 4 C₁₃H₉NO₃ 227.22 Dual fluorescence (ESIPT mechanism)
7-Fluoro-9-oxo-9,10-dihydroacridine-2-carboxylic acid -F at position 7, -COOH at position 2 C₁₄H₈FNO₃ 257.22 Research use; commercial availability
10-Methyl-7,8-diamino-4-carboxy-9(10H)acridone -CH₃ at N10, -NH₂ at 7/8, -COOH at 4 C₁₅H₁₃N₃O₃ 283.28 Fluorescent probe synthesis
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid -OCH₃ at position 5, -COOH at 4 C₁₅H₁₁NO₄ 269.25 Structural similarity score: 0.52

Photophysical Properties

  • 9-Oxo-9,10-dihydroacridine-4-carboxylic acid exhibits dual fluorescence in methanol and acetonitrile due to excited-state intramolecular proton transfer (ESIPT) between the nitrogen atom and the carboxylic oxygen. In contrast, the 2-carboxylic acid isomer shows only mono-exponential fluorescence decay, lacking ESIPT .

Commercial and Research Utility

  • 4-Carboxylic acid derivatives are prioritized in fluorescent probe design due to ESIPT .
  • 2-Carboxylic acid derivatives are explored for antimicrobial applications, particularly when combined with triazole or piperazine moieties .

Biological Activity

9-Oxo-9,10-dihydroacridine-2-carboxylic acid is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H9NO3
  • Molecular Weight : 239.23 g/mol

The specific mechanisms of action for this compound remain largely unexplored. However, compounds within the acridine class are typically associated with:

  • DNA Intercalation : Disruption of normal cellular processes by inserting themselves between DNA bases.
  • Antimicrobial Activity : Potential interaction with microbial growth pathways .

Antimicrobial Properties

Research indicates that acridine derivatives exhibit significant antimicrobial activity. The compound has shown potential against various pathogens, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of acridine derivatives, including this compound. Notably:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of pancreatic cancer cell lines by inducing apoptosis .
  • Mechanistic Insights : The compound may exert its effects through inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription .

Research Findings and Case Studies

StudyFindings
Goodell et al. (2008)Demonstrated that acridine derivatives inhibited pancreatic cancer cell proliferation in vitro and in vivo models.
Makhaeva et al. (2017)Investigated the synthesis and biological activity of new 9-substituted acridine derivatives with effective AChE inhibition and antioxidant properties.
Chufarova et al. (2020)Reported on the design of multifunctional molecules based on acridines for Alzheimer's disease therapy, highlighting the potential of 9-Oxo-9,10-dihydroacridine derivatives as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 9-Oxo-9,10-dihydroacridine-2-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, derivatives are prepared by reacting acridone intermediates with morpholine or piperazine-based reagents under reflux conditions. Key intermediates like 9-chloroacridine-4-carboxylic acid are generated using thionyl chloride, followed by coupling with sulfonamide derivatives . Characterization relies on 1H NMR (e.g., δ 8.93 ppm for aromatic protons) and HRMS (e.g., [M+H]+ m/z 374.1023 for a methyl-substituted derivative) to confirm regiochemistry and purity (>95% by HPLC) .

Q. What analytical methods are critical for verifying the structural integrity of this compound?

  • NMR Spectroscopy : Aromatic proton splitting patterns (e.g., doublets at J = 8.2–9.2 Hz) confirm substitution positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H15NO5) with <1 ppm error .
  • HPLC : Ensures purity (>95%) and detects byproducts from incomplete cyclization or oxidation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous acridine derivatives require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste Disposal : Incinerate via authorized facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antitumor vs. antineoplastic effects) across studies?

Discrepancies may arise from structural modifications (e.g., 2-carboxylic acid vs. 4-carboxamide derivatives) or assay conditions. For example:

  • Antitumor Activity : 2-Phenyl-4-quinolone derivatives with electron-withdrawing groups show IC50 values <10 µM in breast cancer cell lines .
  • Antineoplastic Mechanisms : Triazeno-acridine combilexins inhibit topoisomerase II, but efficacy varies with substituent polarity . Methodological Recommendations :
  • Standardize cell lines (e.g., MCF-7, HeLa) and control for metabolic interference.
  • Use isogenic models to isolate structure-activity relationships .

Q. What strategies improve regioselectivity during the synthesis of this compound derivatives?

Challenges include competing substitution at C-4 vs. C-2 positions. Key approaches:

  • Directed Metalation : Use lithiation at C-2 with LDA (Lithium Diisopropylamide) to block alternative sites.
  • Protecting Groups : Temporarily shield reactive carboxylic acids with tert-butyl esters to direct electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2-position .

Q. How can researchers resolve spectral data inconsistencies (e.g., NMR splitting patterns) in structurally similar derivatives?

Overlapping signals in congested aromatic regions (δ 7.5–8.5 ppm) complicate analysis. Solutions include:

  • 2D NMR Techniques : HSQC and HMBC to assign coupling pathways.
  • Isotopic Labeling : Introduce deuterium at non-reactive sites to simplify spectra.
  • Computational Modeling : Compare experimental data with DFT-predicted chemical shifts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxo-9,10-dihydroacridine-2-carboxylic acid
Reactant of Route 2
9-Oxo-9,10-dihydroacridine-2-carboxylic acid

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